trans-2-(Fluoromethyl)cyclopropan-1-amine hcl
Overview
Description
Trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C4H9ClFN. It is a cyclopropane derivative where a fluoromethyl group is attached to the second carbon of the cyclopropane ring, and an amine group is attached to the first carbon. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclopropanone with a fluoromethylating agent under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride may involve more scalable processes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. The use of automated reactors and precise control of reaction parameters ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Trans-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
1-(Fluoromethyl)cyclopropan-1-amine hydrochloride: Similar structure but with the fluoromethyl group attached to the first carbon.
Uniqueness: Trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoromethyl group at the second carbon of the cyclopropane ring can result in distinct properties compared to other similar compounds .
Biological Activity
Trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of trans-2-(Fluoromethyl)cyclopropan-1-amine HCl, highlighting its mechanisms of action, pharmacological profiles, and relevant case studies.
The molecular formula of this compound is CHClFN, with a molecular weight of approximately 151.56 g/mol. The presence of the fluoromethyl group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
This compound exhibits its biological activity primarily through:
- Interaction with Receptors : The compound may bind to specific receptors, modulating signaling pathways associated with various physiological processes.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, impacting metabolic pathways relevant to disease states.
1. Anticancer Activity
Recent studies have indicated that fluorinated cyclopropanes can enhance the potency of anticancer agents. For instance, analogs containing cyclopropane structures have shown improved selectivity and reduced toxicity in cancer cell lines compared to their non-fluorinated counterparts .
Compound | IC50 (μM) | Selectivity Ratio (Cancer/Normal Cells) |
---|---|---|
This compound | TBD | TBD |
Cabozantinib (reference) | 3.1 | 10 |
2. Neurological Implications
Research has highlighted the potential of cyclopropane derivatives as sigma receptor ligands, which are implicated in neurological disorders such as depression and anxiety. The ability of this compound to modulate sigma receptors suggests it could be beneficial in treating these conditions.
Case Study 1: Antitumor Efficacy
A study investigated the effects of trans-fluorine substitution on cyclopropane-containing drugs. The fluorinated analog demonstrated enhanced cytotoxicity against liver cancer cells (Hep G2) compared to non-cancerous cells (HEK293), indicating a promising therapeutic window for further development .
Case Study 2: Sigma Receptor Binding
In another investigation, this compound was evaluated for its binding affinity to sigma receptors. Results indicated that modifications to the cyclopropane moiety significantly influenced receptor binding and biological activity, showcasing its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-2-3-1-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVESCXROAMQGTM-RFKZQXLXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)CF.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)CF.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307776-39-0 | |
Record name | rac-(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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